molecular formula C24H21N3O4S B2667242 Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-61-0

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2667242
CAS RN: 851947-61-0
M. Wt: 447.51
InChI Key: RZFKMBVKBYYZNB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an ester group (carboxylate), an amide group (acetamido), and a heterocyclic ring (dihydrothieno[3,4-d]pyridazine). These functional groups could potentially give the compound a variety of chemical and biological properties .

Scientific Research Applications

Synthesis and Herbicidal Activities

A study by Xu et al. explored the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from a related compound. These derivatives demonstrated significant herbicidal activities, comparing favorably with commercial herbicides like diflufenican against dicotyledonous plants (Xu et al., 2008).

Antimicrobial Evaluation

Research by Farag et al. reported the utility of a pyrimidine derivative in synthesizing new pyrido[1,2-f]pyrimidine and other related derivatives. These synthesized products were evaluated for antimicrobial activity, showcasing the potential of these compounds in combating microbial infections (Farag et al., 2008).

Facile Synthesis of Heterocycles

A study by Sanad et al. detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine incorporating a 1,3-diarylpyrazole moiety. This study illustrates the versatility of thieno[3,4-d]pyridazine derivatives in synthesizing complex heterocyclic structures (Sanad et al., 2018).

Novel Allosteric Modulators

Ferguson et al. identified ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate as a new allosteric modulator of the adenosine A1 receptor, highlighting a new class of antagonists that recognize the receptor's allosteric site (Ferguson et al., 2008).

Antibacterial Activity

Singh and Kumar synthesized 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles from ethyl pyridine-4-carboxylate, demonstrating their antibacterial activity against selected strains, showcasing the potential use of these compounds in developing new antibacterial agents (Singh & Kumar, 2015).

properties

IUPAC Name

ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-16-9-7-8-15(2)12-16)20(18)23(29)27(26-21)17-10-5-4-6-11-17/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFKMBVKBYYZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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